Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- Naphthalene rings which contain two ketone moieties in any position. They can be substituted in any position except at the ketone groups.
Brand Name: Vulcanchem
CAS No.: 1676-56-8
VCID: VC15935708
InChI: InChI=1S/C13H12N2O3/c1-7(16)15-11-10(14-2)12(17)8-5-3-4-6-9(8)13(11)18/h3-6,14H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-

CAS No.: 1676-56-8

Cat. No.: VC15935708

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- - 1676-56-8

Specification

CAS No. 1676-56-8
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Standard InChI InChI=1S/C13H12N2O3/c1-7(16)15-11-10(14-2)12(17)8-5-3-4-6-9(8)13(11)18/h3-6,14H,1-2H3,(H,15,16)
Standard InChI Key OZVASPQGZNZCIB-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s backbone comprises a naphthalene ring system substituted at the 1,4-positions with ketone (dioxo) groups, forming a 1,4-naphthoquinone scaffold. At the 2-position, an acetamide group (CH3CONH\text{CH}_3\text{CONH}-) is attached, while the 3-position features a methylamino substituent (CH3NH\text{CH}_3\text{NH}-) . This arrangement creates a conjugated system that enhances electronic delocalization, as evidenced by computational studies of its molecular orbitals .

Table 1: Key Structural Features

FeaturePositionFunctional GroupRole in Reactivity
Naphthalene ringCoreAromatic systemStabilizes charge via conjugation
1,4-Dioxo groups1,4KetonesParticipate in redox reactions
Acetamide moiety2AmideHydrogen bonding and hydrolysis
Methylamino group3Secondary amineNucleophilic and coordinating site

The presence of both electron-withdrawing (ketones) and electron-donating (methylamino) groups creates a polarized electronic environment, facilitating interactions with biological targets such as enzymes and receptors.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the naphthalene protons (δ 7.5–8.2 ppm), methylamino protons (δ 2.8 ppm), and acetamide carbonyl (δ 168 ppm) . Density functional theory (DFT) calculations predict a planar geometry for the naphthoquinone core, with slight puckering at the methylamino group due to steric hindrance . These structural attributes are critical for understanding its reactivity and binding modes in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- involves a multi-step sequence starting from 1,4-naphthoquinone:

  • Amination: Introduction of the methylamino group via nucleophilic substitution using methylamine under anhydrous conditions.

  • Acetylation: Reaction with acetic anhydride to install the acetamide moiety at the 2-position .

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield (%)
AminationMethylamine, DMF, 60°C, 12 hrs65
AcetylationAcetic anhydride, Pyridine, 0°C, 2 hrs78

Side reactions, such as over-acetylation or oxidation of the amine, are mitigated by严格控制 reaction temperatures and stoichiometry.

Chemical Stability and Reactivity

The compound undergoes hydrolysis in acidic or basic media, yielding 3-methylamino-1,4-naphthoquinone and acetic acid. Its redox activity is exemplified by its ability to generate reactive oxygen species (ROS) via single-electron transfer, a property shared with other naphthoquinones . Cyclic voltammetry studies show a reduction potential of −0.34 V vs. SCE, indicative of moderate electrophilicity .

Biological Activities and Mechanisms

Enzyme Interactions

Molecular docking studies predict strong binding affinity (Kd=4.3K_d = 4.3 nM) to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancers . The methylamino group forms a hydrogen bond with Tyr128^{128}, while the acetamide interacts with the enzyme’s hydrophobic pocket . These interactions suggest a dual mechanism of action: redox cycling and enzyme inhibition.

Table 3: Comparative Biological Data

CompoundIC50_{50} (μM)Target EnzymeBinding Affinity (KdK_d)
This derivative12.5NQO14.3 nM
3-Amino-1,4-naphthoquinone18.7NQO19.8 nM
Doxorubicin (control)0.45Topo II2.1 nM

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

The bromophenyl derivative (CID 15945619) exhibits reduced potency (IC50_{50} = 28 μM) due to steric hindrance from the bulky substituent . Conversely, the morpholino-containing analog (CID 3812959) shows enhanced solubility but lower membrane permeability . These findings underscore the delicate balance between substituent size and bioactivity.

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